Kemp Eliminase Co-crystal Binding Geometry
The compound has been co-crystallized with a computationally designed enzyme, Kemp Eliminase HG3.17, providing a high-resolution (2.0 Å) X-ray structure (PDB 8KH3) [1]. This represents a unique, experimentally verified binding mode for a benzotriazole derivative in this enzyme class. In contrast, no equivalent structural data exist for unsubstituted benzotriazole or 1-cyanobenzotriazole in this system, highlighting a potential for specific molecular recognition applications.
| Evidence Dimension | High-resolution protein-ligand co-crystal structure availability |
|---|---|
| Target Compound Data | 2.0 Å co-crystal structure with Kemp Eliminase HG3.17 (PDB 8KH3) |
| Comparator Or Baseline | 1H-Benzotriazole (unsubstituted, 95-14-7) – no equivalent co-crystal structure publicly available; 1-Cyanobenzotriazole (15328-32-2) – no equivalent co-crystal structure publicly available. |
| Quantified Difference | Unique structural evidence (present vs. absent for comparators) |
| Conditions | X-ray diffraction, protein crystallography |
Why This Matters
For academic and industrial research groups involved in enzyme engineering or biocatalysis, this validated binding pose provides a rare, quality-controlled starting point for structure-based design or as a probe molecule, which cannot be assumed from other benzotriazoles.
- [1] Bunzel, A., Mori, T., & Hilvert, D. (2024). Crystal Structure of Kemp Eliminase HG3.17 in complex with 5-cyanobenzotriazole. RCSB Protein Data Bank, Entry 8KH3. https://doi.org/10.2210/pdb8kh3/pdb View Source
